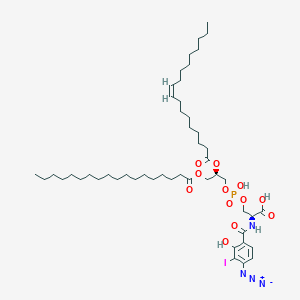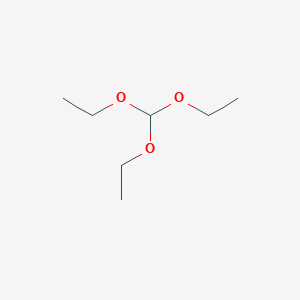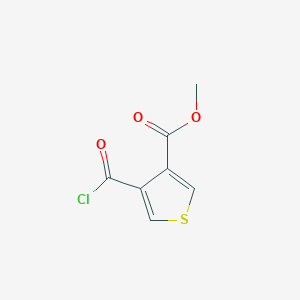
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound used in various scientific research studies. It is a heterocyclic compound that contains a thiophene ring. This compound has been studied for its potential applications in the field of medicinal chemistry and drug discovery. In
Applications De Recherche Scientifique
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been studied for its potential use as a building block in the synthesis of novel heterocyclic compounds with potential biological activity.
Mécanisme D'action
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of these enzymes leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are involved in the pathogenesis of Alzheimer's disease. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound that can be easily synthesized in the laboratory. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a potential candidate for the development of novel drugs for the treatment of Alzheimer's disease. However, further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate has potential applications in the field of medicinal chemistry and drug discovery. Further studies are needed to determine its safety and efficacy in humans. Future research could focus on the development of novel compounds based on Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate for the treatment of Alzheimer's disease and other neurological disorders. Additionally, it could be explored for its potential use in other therapeutic areas, such as cancer and infectious diseases.
In conclusion, Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate is a synthetic compound that has potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a potential candidate for the development of novel drugs for the treatment of Alzheimer's disease. Further studies are needed to determine its safety and efficacy in humans, and future research could focus on the development of novel compounds based on Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate for the treatment of various diseases.
Méthodes De Synthèse
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form 3-thiophenecarbonyl chloride. The second step involves the reaction of 3-thiophenecarbonyl chloride with methyl alcohol to form Methyl 3-thiophenecarboxylate. The final step involves the reaction of Methyl 3-thiophenecarboxylate with phosgene to form Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate.
Propriétés
Numéro CAS |
116722-20-4 |
|---|---|
Nom du produit |
Methyl 4-(chlorocarbonyl)thiophene-3-carboxylate |
Formule moléculaire |
C7H5ClO3S |
Poids moléculaire |
204.63 g/mol |
Nom IUPAC |
methyl 4-carbonochloridoylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3 |
Clé InChI |
MCIHTHQGHWGHHX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CSC=C1C(=O)Cl |
SMILES canonique |
COC(=O)C1=CSC=C1C(=O)Cl |
Synonymes |
3-Thiophenecarboxylic acid, 4-(chlorocarbonyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



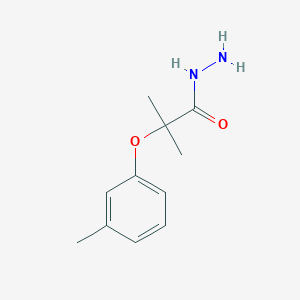
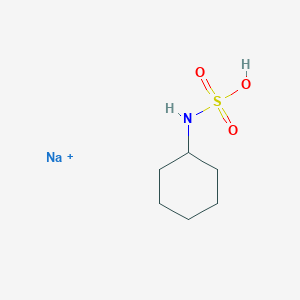
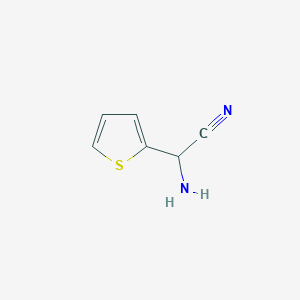
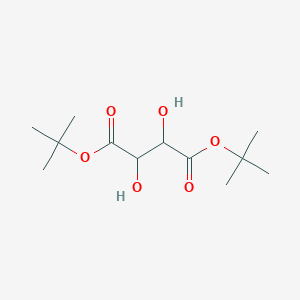
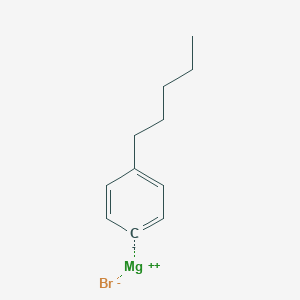
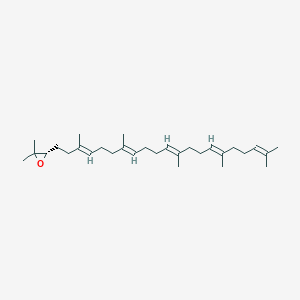
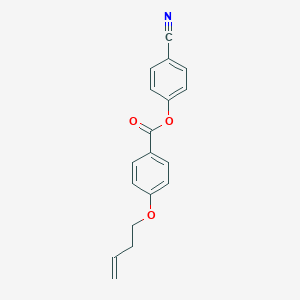
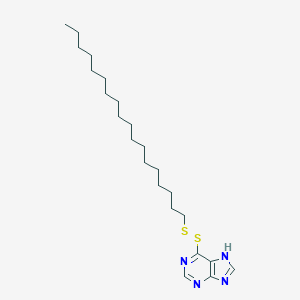
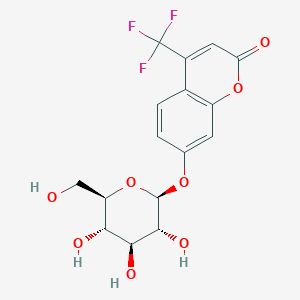
![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)
